molecular formula C11H16BNO4S B11851636 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

Cat. No.: B11851636
M. Wt: 269.13 g/mol
InChI Key: YMTHLDKSQXQLCT-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate is an organic compound that features a thiazole ring substituted with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with boronic acids or boronate esters. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a thiazole halide with a boronic acid or ester under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

  • Pinacolborane group : Enables Suzuki-Miyaura coupling with aryl halides or triflates to form carbon-carbon bonds .

  • Thiazole ring : Susceptible to electrophilic substitution (e.g., bromination, nitration) and nucleophilic aromatic substitution under specific conditions.

  • Ester group : Can undergo hydrolysis (acidic or basic) to form carboxylic acids or transesterification to yield other esters.

Suzuki-Miyaura Coupling

The pinacolborane group is a versatile boronic ester for cross-coupling reactions. Typical conditions involve a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and an aryl halide partner.

Reaction Type Reaction Conditions Product
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/water, 80–110°CAryl-thiazole derivatives
Example from 68% yield with Pd(dppf)Cl₂, KOAc, dioxaneEthyl aryl-substituted pyran derivatives

Ester Group Reactions

The methyl ester at the 5-position of the thiazole ring can undergo:

  • Hydrolysis : Acidic (H₃O⁺) or basic (OH⁻) conditions to form the carboxylic acid.

  • Transesterification : Reaction with alcohols (R-OH) in the presence of acid catalysts.

  • Amidation : Conversion to amides using amines and coupling reagents (e.g., DCC).

Thiazole Ring Reactions

The thiazole ring’s heteroaromatic nature allows for:

  • Electrophilic Substitution : Bromination or nitration at the 4-position (meta to the ester).

  • Nucleophilic Aromatic Substitution : Requires activating groups (e.g., electron-donating substituents) for substitution at the 2- or 5-positions.

  • Catalytic Hydrogenation : Reduction of the thiazole to a thiazoline or thiazolidine under high pressure (e.g., H₂, Pd/C).

Stability and Handling

  • Air Sensitivity : Boronic esters are generally stable under inert atmospheres but can degrade in humid conditions .

  • Thermal Stability : The ester group may decompose at high temperatures (>150°C) .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate has been investigated for its pharmacological properties. The thiazole moiety is known for its role in various bioactive compounds, and the incorporation of the boron-containing dioxaborolane enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and boron can exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The boron atom can also facilitate the formation of reactive intermediates that may enhance the therapeutic efficacy against tumors .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazoles have been recognized for their ability to combat bacterial and fungal infections. Research has shown that modifications to the thiazole ring can lead to enhanced antimicrobial effects, making it a candidate for further development in antibiotic therapies .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations.

Cross-Coupling Reactions

The presence of the boron atom enables this compound to participate in cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are vital in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel thiazole derivatives with varied substituents that may exhibit enhanced biological activities. The versatility of the dioxaborolane group allows for further functionalization through nucleophilic substitutions .

Materials Science

In materials science, this compound may find applications in the development of advanced materials.

Polymer Chemistry

The compound's boron content can be advantageous in polymer chemistry for creating boron-containing polymers that exhibit unique thermal and mechanical properties. These materials could be utilized in coatings or as additives in composite materials .

Sensor Development

Due to its electronic properties and stability under various conditions, this compound could be explored for use in sensor technologies where it may serve as a sensing element for detecting specific analytes .

Mechanism of Action

The mechanism by which Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The thiazole ring can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16BNO4S

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3

InChI Key

YMTHLDKSQXQLCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC

Origin of Product

United States

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